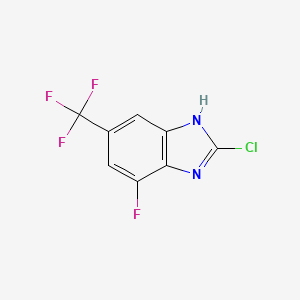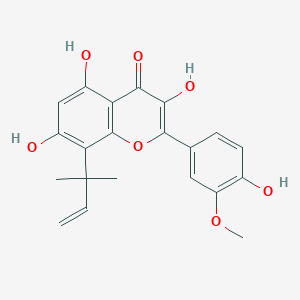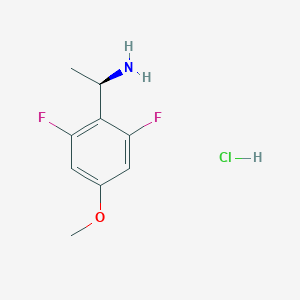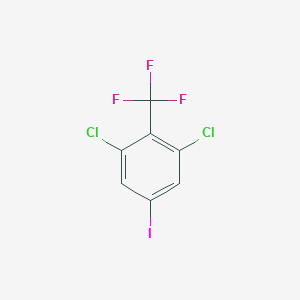
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Cl2F3I It is a derivative of benzene, characterized by the presence of chlorine, iodine, and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted benzene derivative. For instance, starting with 1-chloro-3-(trifluoromethyl)benzene, the compound can be subjected to iodination and further chlorination under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide or potassium fluoride.
Oxidation and Reduction: The iodine and chlorine atoms can be involved in oxidation-reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts to form more complex organic molecules.
Applications De Recherche Scientifique
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene largely depends on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
1,3-Dichloro-5-iodo-2-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1-Iodo-3,5-bis(trifluoromethyl)benzene:
1-Iodo-2-(trifluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C7H2Cl2F3I |
|---|---|
Poids moléculaire |
340.89 g/mol |
Nom IUPAC |
1,3-dichloro-5-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3I/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2H |
Clé InChI |
PEQRQAJIWMEZQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


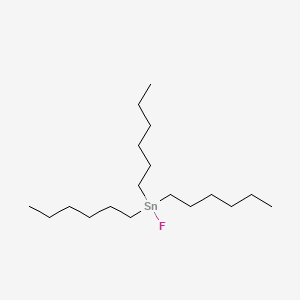
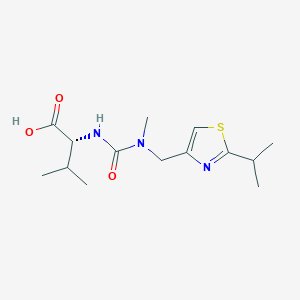
![trans-2-[(2-Ethylphenyl)amino]cyclobutan-1-ol](/img/structure/B13432113.png)
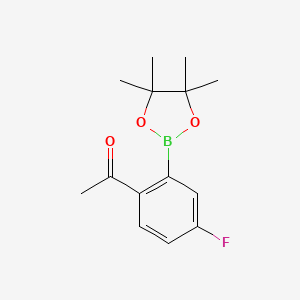
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;hydrogen sulfate](/img/structure/B13432121.png)
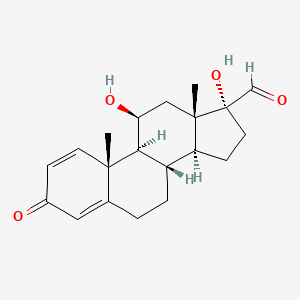
![7-Bromo-2-(chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B13432142.png)
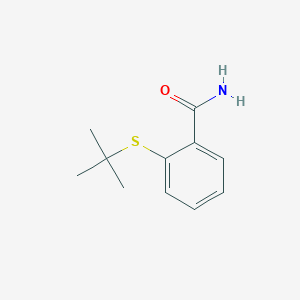
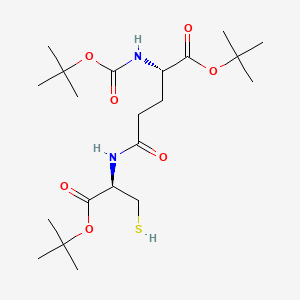
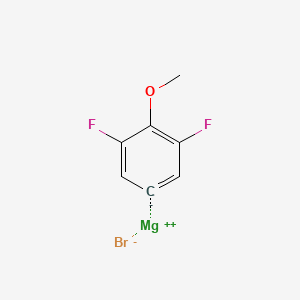
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
